N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15070658
InChI: InChI=1S/C20H19N5/c1-14-3-7-16(8-4-14)11-21-19-18-12-24-25(20(18)23-13-22-19)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)
SMILES:
Molecular Formula: C20H19N5
Molecular Weight: 329.4 g/mol

N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15070658

Molecular Formula: C20H19N5

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C20H19N5
Molecular Weight 329.4 g/mol
IUPAC Name 1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C20H19N5/c1-14-3-7-16(8-4-14)11-21-19-18-12-24-25(20(18)23-13-22-19)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)
Standard InChI Key LVLTWXBDJJNVNL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C

Introduction

N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including anticancer and antiviral properties. The compound features a pyrazolo[3,4-d]pyrimidine core structure with a 4-methylbenzyl group and a p-tolyl group attached to the nitrogen atoms of the pyrazole ring.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method involves the reaction of 4-methylphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as formamide, to form the pyrazolo[3,4-d]pyrimidine core.

Biological Activities

Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold, including N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been studied for their significant anticancer properties. They act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, making it a promising approach in cancer therapy.

Additionally, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown potential as antiviral agents. Specifically, they have demonstrated activity against viruses such as the Zika virus. Structure-activity relationship (SAR) studies suggest that modifications to the peripheral rings can enhance antiviral efficacy while maintaining low cytotoxicity.

Comparison with Similar Compounds

Compound NameStructureNotable Features
N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineContains a fluorobenzyl groupExhibits potential in medicinal chemistry due to fluorination
N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineFeatures a 4-methylbenzyl groupKnown for anticancer and antiviral activities
6-(2-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidineLacks additional aromatic substituentsExhibits antiviral activity

Research Findings and Future Directions

Research on N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine highlights its potential in targeted therapeutic applications. Further studies are needed to fully elucidate its biological activities and to explore its potential as a drug candidate. The compound's unique structure and the presence of specific functional groups make it an interesting subject for further investigation in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator